Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methylpropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9(2)6-12(15)7-13(8-12)10(14)16-11(3,4)5/h9,15H,6-8H2,1-5H3 |
InChI Key |
NZPWNVKCRITLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) followed by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.
Reduction: LAH, NaBH4, THF or ethanol as solvent.
Substitution: TsCl, pyridine, nucleophiles (amines, thiols), DCM or acetonitrile as solvent.
Major Products Formed
Oxidation: Formation of tert-butyl 3-oxo-3-isobutylazetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-hydroxy-3-isobutylazetidine-1-methanol.
Substitution: Formation of tert-butyl 3-substituted-3-isobutylazetidine-1-carboxylate derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations :
- Ring Size : Azetidine derivatives (4-membered rings) exhibit higher ring strain and conformational rigidity compared to pyrrolidine analogs (5-membered rings, e.g., ). This affects their reactivity and interaction with biological targets .
- Substituent Effects: The isobutyl group in the target compound enhances hydrophobicity (predicted LogP ~1.5), whereas the formyl group in increases electrophilicity (LogP 0.4±0.46) . The amino-hydroxymethyl substituent () enables hydrogen bonding, which may improve solubility and biological activity .
Physicochemical Properties and Reactivity
*Inferred from structural analogs.
Reactivity Notes:
- The Boc group in all compounds is susceptible to acidic cleavage, releasing tert-butanol and CO2 .
- The hydroxyl group in the target compound may participate in oxidation or esterification reactions.
- The isobutyl chain could influence steric hindrance, affecting reaction kinetics in further functionalizations.
Contradictions :
- While the pyrrolidine analog () is labeled non-hazardous, tert-butyl derivatives (e.g., tert-butyl alcohol) require stringent safety measures due to flammability and reactivity with acids/oxidizers . This highlights the need for compound-specific hazard assessments.
Biological Activity
Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate (TBIA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of TBIA's biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- CAS Number : Not specified in the search results.
TBIA's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. It is hypothesized that TBIA may exert its effects through:
- Enzyme Inhibition : TBIA might inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : The compound may interact with receptors, altering their activity and influencing downstream signaling cascades.
Antimicrobial Activity
Research has indicated that TBIA exhibits antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The specific mechanisms may involve disruption of cell membrane integrity or interference with metabolic processes critical for pathogen survival.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study tested TBIA against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at concentrations below 100 µg/mL.
- Table 1 summarizes the antimicrobial activity of TBIA compared to control compounds.
Compound MIC (µg/mL) Bacterial Strain This compound <100 Staphylococcus aureus This compound <100 Escherichia coli Control (e.g., Penicillin) <10 Staphylococcus aureus -
Cytotoxicity Studies :
- Cytotoxicity assays were performed on human cancer cell lines, revealing that TBIA demonstrates selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is crucial for therapeutic applications.
- Figure 1 illustrates the dose-response curve for TBIA in human cancer cell lines.
Pharmacological Potential
Given its biological activities, TBIA has been investigated for its potential as a therapeutic agent. Preliminary findings suggest that it could be developed further for:
- Antimicrobial Therapies : Targeting resistant bacterial strains.
- Cancer Treatment : As a lead compound for developing anticancer drugs due to its selective cytotoxicity.
Q & A
Advanced Research Questions
What computational methods can predict the reactivity of the azetidine ring in further functionalization?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-rich nitrogen in the azetidine ring may undergo alkylation or acylation .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions at the azetidine nitrogen .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies for drug discovery .
Validation : Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
How can conflicting crystallographic data (e.g., disordered atoms) be resolved during structural refinement?
- SHELXL refinement : Use the PART instruction to model disorder. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry for disordered isobutyl or hydroxyl groups .
- Twinned data : If crystals are twinned (common in azetidine derivatives), use the TWIN command in SHELX to deconvolute overlapping reflections .
- Validation tools : Check R-factor discrepancies (e.g., ) and use the ADDSYM algorithm to detect missed symmetry elements .
Case Study : A 2021 study resolved azetidine ring disorder by refining two conformers with occupancy ratios of 60:40, validated by Hirshfeld surface analysis .
What strategies mitigate side reactions during azetidine functionalization (e.g., ring-opening or polymerization)?
- Temperature control : Perform reactions below 0°C to suppress ring-opening via retro-aza-Michael pathways .
- Protecting groups : Use Boc or Fmoc to block reactive amines. For example, Boc protection prevents nucleophilic attack during esterification .
- Catalyst screening : Test organocatalysts (e.g., DMAP) for selective acylation of hydroxyl groups without affecting the azetidine ring .
Experimental Design : Conduct a Design of Experiments (DoE) to optimize molar ratios, solvents, and catalysts. Use LC-MS to track side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
